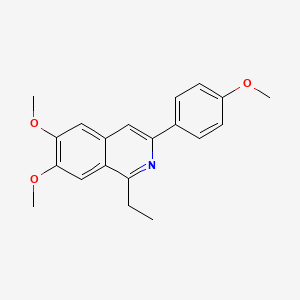![molecular formula C23H24BrNO4S2 B11678577 (5Z)-5-(3-bromo-5-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678577.png)
(5Z)-5-(3-bromo-5-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-5-(3-溴-5-甲氧基-4-{2-[5-甲基-2-(丙-2-基)苯氧基]乙氧基}亚苄基)-2-硫代-1,3-噻唑烷-4-酮是一种结构独特的复杂有机化合物,包含噻唑烷酮环、溴化甲氧基亚苄基基团和乙氧基苯氧基取代基。
准备方法
合成路线和反应条件
(5Z)-5-(3-溴-5-甲氧基-4-{2-[5-甲基-2-(丙-2-基)苯氧基]乙氧基}亚苄基)-2-硫代-1,3-噻唑烷-4-酮的合成通常涉及多个步骤,从市售前体开始。主要步骤包括:
噻唑烷酮环的形成: 这可以通过在碱性条件下使合适的胺与二硫化碳和烷基卤化物反应来实现。
溴化甲氧基亚苄基基团的引入: 此步骤涉及甲氧基苯甲醛衍生物的溴化,然后与噻唑烷酮中间体发生缩合反应。
乙氧基苯氧基取代基的连接: 这通常通过使用合适的酚衍生物和烷基化剂进行醚化反应来完成。
工业生产方法
该化合物的工业生产可能涉及对上述合成路线的优化,以确保高产率和纯度。这可能包括使用连续流动反应器以更好地控制反应条件,以及实施重结晶或色谱等纯化技术。
化学反应分析
反应类型
(5Z)-5-(3-溴-5-甲氧基-4-{2-[5-甲基-2-(丙-2-基)苯氧基]乙氧基}亚苄基)-2-硫代-1,3-噻唑烷-4-酮可以进行各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等试剂氧化,导致形成氧化衍生物。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等试剂进行,导致特定官能团的还原。
取代: 该化合物中的溴原子可以在适当条件下被其他亲核试剂(如胺或硫醇)取代。
常用试剂和条件
氧化: 酸性或中性条件下的高锰酸钾。
还原: 甲醇中的硼氢化钠或乙醚中的氢化铝锂。
取代: 碱(如氢氧化钠)存在下的胺或硫醇等亲核试剂。
主要产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能产生羧酸或酮,而还原可能产生醇或胺。
科学研究应用
化学
在化学中,(5Z)-5-(3-溴-5-甲氧基-4-{2-[5-甲基-2-(丙-2-基)苯氧基]乙氧基}亚苄基)-2-硫代-1,3-噻唑烷-4-酮用作合成更复杂分子的构建块。其独特的结构允许探索新的化学反应并开发新型材料。
生物
在生物研究中,该化合物可能因其作为生物活性分子的潜力而被研究。其结构特征表明它可能与各种生物靶标相互作用,使其成为药物发现和开发的候选者。
医药
在医药领域,(5Z)-5-(3-溴-5-甲氧基-4-{2-[5-甲基-2-(丙-2-基)苯氧基]乙氧基}亚苄基)-2-硫代-1,3-噻唑烷-4-酮可以探索其治疗潜力。它能够进行各种化学修饰,使其能够设计具有改善药理学特性的衍生物。
工业
在工业中,该化合物可用于开发具有特定性能的新材料,例如聚合物或涂层。其独特的结构可能赋予这些材料所需的特性,例如增强的稳定性或反应性。
作用机制
(5Z)-5-(3-溴-5-甲氧基-4-{2-[5-甲基-2-(丙-2-基)苯氧基]乙氧基}亚苄基)-2-硫代-1,3-噻唑烷-4-酮的作用机制涉及它与特定分子靶标的相互作用。这些靶标可能包括酶、受体或其他蛋白质,导致一系列生化事件。确切的途径和分子相互作用将取决于具体的应用和该化合物所处生物环境。
相似化合物的比较
类似化合物
独特性
(5Z)-5-(3-溴-5-甲氧基-4-{2-[5-甲基-2-(丙-2-基)苯氧基]乙氧基}亚苄基)-2-硫代-1,3-噻唑烷-4-酮因其独特的官能团组合和结构特征而脱颖而出。这种独特性使其能够参与各种化学反应,并使其成为研究和工业中各种应用的多功能化合物。
属性
分子式 |
C23H24BrNO4S2 |
|---|---|
分子量 |
522.5 g/mol |
IUPAC 名称 |
(5Z)-5-[[3-bromo-5-methoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H24BrNO4S2/c1-13(2)16-6-5-14(3)9-18(16)28-7-8-29-21-17(24)10-15(11-19(21)27-4)12-20-22(26)25-23(30)31-20/h5-6,9-13H,7-8H2,1-4H3,(H,25,26,30)/b20-12- |
InChI 键 |
YWSZJSYNWLLRDV-NDENLUEZSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCOC2=C(C=C(C=C2Br)/C=C\3/C(=O)NC(=S)S3)OC |
规范 SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCOC2=C(C=C(C=C2Br)C=C3C(=O)NC(=S)S3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-ethoxyphenyl)-7-methyl-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11678494.png)

![4-[(1E)-N-({[4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)ethanehydrazonoyl]phenyl acetate](/img/structure/B11678504.png)
![(2E)-3-[(2-fluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B11678508.png)
![N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11678509.png)
![(5Z)-5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678518.png)
![5-({3-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11678527.png)

![(5Z)-5-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678534.png)
![N-[(E)-(3-fluorophenyl)methylidene]-4-phenyl-1-piperazinamine](/img/structure/B11678537.png)
![2,4-di(piperidin-1-yl)-6-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazine](/img/structure/B11678542.png)
![(2E)-2-{1-[(3-bromophenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11678557.png)
![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11678559.png)
![(5Z)-5-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678573.png)
